molecular formula C14H12O4 B1599335 4-(4-Methoxyphenoxy)benzoic acid CAS No. 3525-22-2

4-(4-Methoxyphenoxy)benzoic acid

Cat. No. B1599335
CAS RN: 3525-22-2
M. Wt: 244.24 g/mol
InChI Key: COMKNVCMWUGEPO-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenoxy)benzoic acid is an organic compound with the molecular formula C14H12O4 . It has an average mass of 244.243 Da and a monoisotopic mass of 244.073563 Da .


Molecular Structure Analysis

The molecular structure of 4-(4-Methoxyphenoxy)benzoic acid consists of a benzoic acid group attached to a methoxyphenoxy group . The compound has a linear formula of H3COC6H4OC6H4CO2H .


Physical And Chemical Properties Analysis

4-(4-Methoxyphenoxy)benzoic acid is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

4-(4-Methoxyphenoxy)benzoic acid: A Comprehensive Analysis of Scientific Research Applications:

Carbon Source for Microbial Growth

4-(4-Methoxyphenoxy)benzoic acid has been identified as a sole carbon and energy source for the growth of certain microbial cultures, such as Nocardia sp. DSM 1069. This application is crucial in microbiology research, where it can be used to study microbial metabolism and growth under controlled laboratory conditions .

Synthesis of Liquid Crystalline and Fire Retardant Molecules

This compound has potential applications in materials science, particularly in the synthesis of novel liquid crystalline and fire retardant molecules. These materials are valuable for developing new products with specific optical and fire-retardant properties, which can be used in various industries ranging from electronics to safety equipment.

Biochemical Research

As a biochemical compound, 4-(4-Methoxyphenoxy)benzoic acid is used in proteomics research. Proteomics is the large-scale study of proteins, which are vital parts of living organisms, with many functions. The compound could be involved in the study of protein structure and function, as well as in the development of new biochemical assays .

Intermediate for Fine Chemicals

Benzophenone derivatives, which can be synthesized from compounds like 4-(4-Methoxyphenoxy)benzoic acid, are important intermediates in the production of UV-absorbers, dyes, drugs, fragrances, and insecticides. This highlights its role in the chemical industry for producing a variety of consumer goods .

Safety And Hazards

The compound is classified under GHS07 (irritant) and GHS09 (environmental hazard) according to the Globally Harmonized System of Classification and Labelling of Chemicals . It may cause skin irritation, serious eye damage, and may be harmful to aquatic life .

properties

IUPAC Name

4-(4-methoxyphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-11-6-8-13(9-7-11)18-12-4-2-10(3-5-12)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMKNVCMWUGEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408522
Record name 4-(4-Methoxyphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenoxy)benzoic acid

CAS RN

3525-22-2
Record name 4-(4-Methoxyphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Methoxyphenoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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